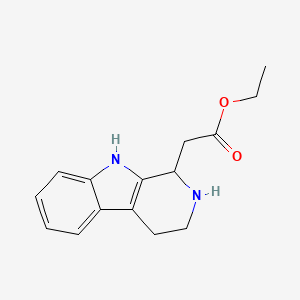
Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate is a synthetic compound that belongs to the class of tetrahydro-β-carbolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indole derivatives with ethyl bromoacetate in the presence of a base, followed by cyclization using a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential anti-cancer properties and its ability to modulate biological pathways.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit tumor cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate involves its interaction with specific molecular targets. It is known to modulate estrogen receptors, which play a crucial role in the proliferation of certain cancer cells. The compound binds to these receptors, inhibiting their activity and thereby reducing tumor growth .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole derivatives: These compounds also exhibit anti-cancer properties and are structurally similar.
Calligonine: A natural alkaloid with similar structural features and biological activities.
Uniqueness
Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate is unique due to its specific ester functional group, which can be modified to produce a variety of derivatives with potentially enhanced biological activities. Its ability to modulate estrogen receptors specifically makes it a promising candidate for targeted cancer therapy .
Biological Activity
Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C15H18N2O2
- Molecular Weight : 246.32 g/mol
- CAS Number : 80994-42-9
- Structure : The compound features a pyridoindole core structure which is significant for its biological activity.
Biological Activity Overview
This compound exhibits various biological activities including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from apoptosis and oxidative damage, making it a candidate for neurodegenerative disease treatments.
- Anticancer Properties : Preliminary studies suggest that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activities :
- Interaction with Receptors :
- Modulation of Signaling Pathways :
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using different assays like DPPH and ABTS. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
Neuroprotective Effects
In a neuroprotective study involving SH-SY5Y neuroblastoma cells exposed to oxidative stressors, the compound demonstrated a protective effect by reducing cell death by approximately 40% at a concentration of 50 μM.
| Treatment Concentration (μM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 45 |
Anticancer Activity
Research on the anticancer properties revealed that this compound inhibited proliferation in breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 μM.
Properties
CAS No. |
94135-47-4 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate |
InChI |
InChI=1S/C15H18N2O2/c1-2-19-14(18)9-13-15-11(7-8-16-13)10-5-3-4-6-12(10)17-15/h3-6,13,16-17H,2,7-9H2,1H3 |
InChI Key |
YXFXKGBICGUOJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C2=C(CCN1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















